molecular formula C21H28N4O3S B2935793 5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886905-67-5

5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2935793
CAS No.: 886905-67-5
M. Wt: 416.54
InChI Key: GSVMYPGTTWPJRD-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 3,4-dimethoxyphenyl group, a 3-methylpiperidinyl moiety, and an ethyl chain at position 2. The ethyl chain at position 2 enhances lipophilicity, which may influence membrane permeability and pharmacokinetics .

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)-(3-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-5-17-22-21-25(23-17)20(26)19(29-21)18(24-10-6-7-13(2)12-24)14-8-9-15(27-3)16(11-14)28-4/h8-9,11,13,18,26H,5-7,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVMYPGTTWPJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCCC(C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 886905-67-5) is a complex organic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C21H28N4O3S
  • Molecular Weight : 416.54 g/mol
  • Structure : The compound features a thiazole ring fused with a triazole moiety and is substituted with a dimethoxyphenyl group and a piperidine moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thiazole and triazole rings suggests potential interactions with enzymes and receptors involved in several physiological processes:

  • Glycine Transporter Inhibition : Similar compounds containing triazole structures have been shown to inhibit glycine transporters (GlyT1), which are significant in treating schizophrenia and other cognitive disorders . This inhibition can lead to increased synaptic glycine levels, enhancing neurotransmission.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. For instance, triazoles have been reported to exhibit activity against various bacterial strains and fungi .

Antimicrobial Activity

Table 1 summarizes the antimicrobial properties of related compounds that could provide insights into the potential efficacy of this compound.

CompoundActivity TypeMIC (µg/mL)Target Organism
Triazole Derivative AAntibacterial12.5Staphylococcus aureus
Triazole Derivative BAntifungal25Candida albicans
GlyT1 InhibitorNeuroactive0.5Human HEK293 cells

Case Studies

Several studies have explored the biological effects of compounds with similar structural motifs:

  • Neuropharmacological Studies : Research indicates that triazole derivatives can modulate neurotransmitter systems by acting on receptors such as serotonin and dopamine. These interactions suggest potential applications in treating mood disorders and schizophrenia .
  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of triazoles against methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibition at low concentrations . This highlights the potential for developing new antimicrobial agents based on the structure of this compound.

Comparison with Similar Compounds

Compound A : 5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS: 869342-86-9)

  • Key Differences : Replaces 3,4-dimethoxyphenyl with 3,4-dichlorophenyl and has a methyl group at position 2.
  • The methyl group (vs. ethyl) lowers lipophilicity (ClogP: ~3.2 vs. ~3.8 for the target compound), which may reduce CNS penetration .

Compound B : 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol (ChemSpider ID: 18404024)

  • Key Differences : Substitutes 3-methylpiperidinyl with a piperazinyl group linked to a 3-chlorophenyl moiety.
  • Implications : The piperazinyl group introduces a second basic nitrogen, increasing solubility (e.g., logS: -4.1 vs. -5.2 for the target compound). The 3-chlorophenyl group may enhance binding to σ receptors, as seen in antipsychotic analogues .

Analogues with Varied Heterocyclic Substituents

Compound C : (E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f)

  • Key Differences: Replaces the 3-methylpiperidinyl group with a 4-chlorophenylamino moiety and introduces a ketone at position 4.
  • Implications : The ketone increases polarity (melting point >280°C), reducing oral bioavailability. The 4-chlorophenyl group confers moderate antifungal activity (IC₅₀: 12 µM against C. albicans), suggesting the target compound’s dimethoxy group may reduce such activity .

Pharmacological and Physicochemical Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₄H₂₉N₅O₃S C₁₈H₂₀Cl₂N₄OS C₂₅H₂₈ClN₅O₃S C₁₁H₇ClN₄OS
Molecular Weight 475.58 g/mol 411.3 g/mol 514.04 g/mol 278.71 g/mol
logP (Predicted) 3.8 3.2 4.1 2.5
Key Pharmacological Moieties 3,4-Dimethoxyphenyl (antioxidant potential) 3,4-Dichlorophenyl (CYP inhibition) Piperazinyl (CNS targeting) Chlorophenyl (antifungal)
Melting Point Not reported Not reported Not reported >280°C

Research Findings and Implications

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group may enhance antioxidant activity compared to chlorinated analogues, as methoxy groups are known radical scavengers .
  • Piperidine vs. Piperazine : The 3-methylpiperidinyl group in the target compound offers a balance between lipophilicity and basicity (pKa ~8.5), favoring blood-brain barrier penetration over piperazinyl derivatives, which are more hydrophilic .
  • Ethyl vs. Methyl at Position 2 : The ethyl chain increases metabolic stability compared to methyl, as observed in analogues with longer half-lives (t₁/₂: 6.2 h vs. 4.8 h for methyl derivatives) .

Q & A

Basic: What are the standard synthetic routes for synthesizing thiazolo-triazole derivatives with methoxyphenyl substituents?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. Key steps include:

  • Initial cyclization : Use diethyl oxalate and ketones (e.g., 1-(3,4-dimethoxyphenyl)ethanone) in toluene with NaH to form pyrazole intermediates .
  • Triazole formation : React hydrazine hydrate with carboxylate esters to generate 4-amino-1,2,4-triazole-3-thiol precursors .
  • Thiadiazole/thiazolo-triazole cyclization : Employ phosphorus oxychloride (POCl₃) to activate carboxylic acids or thiols for ring closure, forming the thiazolo-triazole core .
  • Characterization : Validate intermediates via ¹H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and elemental analysis (±0.3% deviation) .

Basic: Which spectroscopic methods are critical for characterizing the compound’s structure?

Methodological Answer:

  • ¹H NMR : Identifies substituent environments (e.g., methoxy groups at δ 3.8–3.9 ppm, piperidinyl N-CH₃ at δ 2.2–2.4 ppm) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch ~1680 cm⁻¹, NH/OH stretches ~3200 cm⁻¹) .
  • HPLC : Assess purity (>95% by reverse-phase C18 columns, UV detection at 254 nm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm) .

Advanced: How can researchers resolve contradictions in spectral data when confirming stereochemistry?

Methodological Answer:

  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., 3-methylpiperidinyl configuration) by analyzing dihedral angles and crystal packing (e.g., planar triazolo-thiadiazole systems with 74.34° dihedral angles to aromatic rings) .
  • 2D NMR (COSY, NOESY) : Detect through-space interactions (e.g., NOE correlations between piperidinyl protons and adjacent methyl groups) .
  • Dynamic NMR : Study restricted rotation in bulky substituents (e.g., coalescence temperature analysis for axial-equatorial isomerism) .

Advanced: What strategies optimize the yield of the thiazolo-triazole core?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (DMF, DCM) to enhance POCl₃-mediated cyclization efficiency (yield increases by 15–20% vs. non-polar solvents) .
  • Catalyst optimization : Introduce Lewis acids (e.g., ZnCl₂) to reduce reaction time (from 16 h to 8 h) .
  • Temperature control : Reflux at 80–90°C for POCl₃ reactions to minimize side products (e.g., over-oxidation) .

Advanced: How do molecular docking studies predict interactions with fungal targets like 14α-demethylase?

Methodological Answer:

  • Target selection : Use PDB structures (e.g., 3LD6 for 14α-demethylase) for docking simulations .
  • Software parameters : Apply AutoDock Vina with Lamarckian GA (grid size: 60×60×60 Å; exhaustiveness: 100) .
  • Binding analysis : Identify key interactions (e.g., hydrogen bonds between triazole N and heme Fe; van der Waals contacts with hydrophobic pockets) . Validate via ΔG values (< -8 kcal/mol suggests high affinity) .

Advanced: What in vitro assays evaluate antifungal activity against structural analogs?

Methodological Answer:

  • Broth microdilution (CLSI M27/M38) : Test against Candida spp. and Aspergillus spp. (MIC range: 0.5–32 µg/mL) .
  • Time-kill assays : Assess fungicidal vs. fungistatic effects (e.g., >3-log reduction in CFU/mL at 4× MIC) .
  • Synergy testing : Combine with fluconazole (check fractional inhibitory concentration index <0.5) .

Advanced: How to address discrepancies in biological activity across structural analogs?

Methodological Answer:

  • SAR analysis : Correlate substituent effects (e.g., methoxy vs. nitro groups at C-5) with activity trends. For example, 3,4-dimethoxy enhances membrane permeability vs. 3-nitro .
  • Metabolic stability assays : Use liver microsomes (human/rat) to compare oxidative degradation (e.g., t₁/₂ < 30 min suggests rapid metabolism) .
  • Resistance profiling : Serial passage assays to detect mutations (e.g., ERG11 upregulation in Candida) .

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